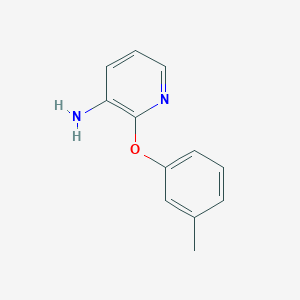

2-(3-Methylphenoxy)pyridin-3-amine

Description

Properties

IUPAC Name |

2-(3-methylphenoxy)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-4-2-5-10(8-9)15-12-11(13)6-3-7-14-12/h2-8H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDXCFLJBCHFOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenoxy)pyridin-3-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This method is widely used for forming carbon-carbon bonds between aryl halides and arylboronic acids. The reaction is catalyzed by palladium and often employs bases such as potassium carbonate in a solvent like ethanol or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of reagents and catalysts, as well as the purification processes, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenoxy)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted pyridines and aminopyridines, which can be further functionalized for specific applications.

Scientific Research Applications

2-(3-Methylphenoxy)pyridin-3-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic areas.

Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers

Mechanism of Action

The mechanism of action of 2-(3-Methylphenoxy)pyridin-3-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The compound may also participate in signaling pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Key Observations:

Substitution of the phenoxy group with thiophene () or trifluoromethylphenoxy () alters electronic properties and lipophilicity, impacting bioavailability and target engagement .

Synthetic Efficiency :

- Imidazo[1,2-a]pyridin-3-amine derivatives are synthesized via multicomponent reactions with yields up to 87% (), whereas 2-(2-chlorophenyl)pyridin-3-amine () is obtained via Suzuki-Miyaura coupling with lower yields (30%), highlighting the influence of substituents on reaction efficiency .

Biological Activity Trends: COX-2 Inhibition: Methylsulfonylphenyl-substituted derivatives () show COX-2 selectivity due to the sulfonyl group’s interaction with the enzyme’s secondary pocket . Antimicrobial Activity: 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine derivatives () exhibit broad-spectrum activity against Gram-negative bacteria, likely due to enhanced membrane permeability from the methyl group .

Physicochemical and Pharmacokinetic Differences

- Solubility : Methoxy and sulfonyl groups () enhance aqueous solubility, whereas tert-butyl substituents () may reduce it due to increased hydrophobicity .

- Metabolic Stability : Imidazo[1,2-a]pyridine derivatives () demonstrate improved metabolic stability over pyridin-3-amines, attributed to the fused ring system’s resistance to oxidative degradation .

Biological Activity

Overview of the Compound

2-(3-Methylphenoxy)pyridin-3-amine is an organic compound classified under aminopyridines and derivatives. It features a pyridine ring substituted with a 3-methylphenoxy group and an amino group, which contribute to its potential biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves the Suzuki-Miyaura cross-coupling reaction , a widely used method for forming carbon-carbon bonds. This reaction is catalyzed by palladium in the presence of bases like potassium carbonate, and solvents such as ethanol or water are commonly used.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Can be oxidized to form N-oxides.

- Reduction : Nitro groups can be reduced to amino groups.

- Substitution : Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. Studies have shown its potential effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) is limited in available literature.

Anticancer Properties

The compound has been investigated for its anticancer activity, particularly against several cancer cell lines. For instance:

- Breast Cancer : Exhibited activity against MCF7 and MDA-MB 468 cell lines with IC50 values reported around 13.73 ± 2.32 μM and 11.46 ± 2.45 μM respectively .

- Lung Cancer : Displayed effectiveness against A549 lung cancer cells with IC50 values comparable to standard treatments like 5-Fluorouracil .

The biological activity of this compound is attributed to its interaction with specific molecular targets, which may include enzymes or receptors involved in cellular signaling pathways. It may function as an inhibitor or activator, influencing processes such as cell proliferation, apoptosis, and differentiation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Anticancer Activity (IC50) | Unique Features |

|---|---|---|

| 2-(2-Methylphenoxy)pyridin-3-amine | Data not specified | Different substitution pattern |

| 3-(Benzyloxy)pyridin-2-amine | Data not specified | Varies in reactivity |

| 3-(1-Naphthylmethoxy)pyridin-2-amine | Data not specified | Distinct biological activities |

The specific substitution pattern of this compound imparts unique chemical and biological properties that differentiate it from these similar compounds .

Case Studies

Several studies have highlighted the potential applications of this compound in drug discovery:

- In vitro Studies : Demonstrated significant inhibition of cancer cell growth across multiple lines.

- Mechanistic Studies : Investigated its role in modulating key signaling pathways related to cancer progression.

Q & A

Q. What synthetic routes are optimal for preparing 2-(3-Methylphenoxy)pyridin-3-amine, and how can reaction yields be improved?

- Methodological Answer: The compound can be synthesized via reduction of a nitro precursor (e.g., 2-(3-methylphenoxy)-3-nitropyridine) using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol. For example, microwave-assisted protocols (e.g., 91% yield for analogous compounds) reduce reaction times and improve efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity. Optimize stoichiometry, solvent polarity, and temperature to minimize side products like over-reduced amines or residual nitro intermediates.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Assign aromatic protons (δ 6.8–8.0 ppm) and methoxy/methyl groups (δ 2.3–3.8 ppm). Compare splitting patterns to analogous compounds (e.g., 2-(2-bromophenoxy)pyridin-3-amine ).

- HRMS (ESI): Confirm molecular ion [M+H]⁺ (e.g., calculated for C₁₂H₁₂N₂O: 200.0949, observed ±2 ppm).

- FTIR: Identify NH₂ stretches (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties and reactivity of this compound?

- Methodological Answer: Use hybrid functionals (e.g., B3LYP ) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. Incorporate exact-exchange terms to improve thermochemical accuracy (average deviation ~2.4 kcal/mol for atomization energies ). Solvent effects (e.g., PCM model for ethanol) refine predictions of nucleophilic/electrophilic sites. Validate against experimental UV-Vis spectra and redox potentials.

Q. What strategies resolve crystallographic data discrepancies during structural refinement of this compound derivatives?

- Methodological Answer: Use SHELXL for refinement, applying constraints (e.g., riding hydrogen models) and correcting for disorders (e.g., phenoxy group rotation). Analyze residual density maps to identify misplaced atoms. High-resolution data (≤0.8 Å) and twin refinement (via HKLF5) improve accuracy for low-symmetry crystals. Cross-validate with Hirshfeld surface analysis to detect intermolecular interactions (e.g., NH···O hydrogen bonds) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s biological targets?

- Methodological Answer:

- Molecular Docking: Screen against target proteins (e.g., COX-2 ) using AutoDock Vina. Parameterize force fields with partial charges from DFT.

- Enzyme Assays: Test inhibitory potency (IC₅₀) via fluorescence polarization or calorimetry. Compare with analogs (e.g., 3-methoxy vs. 3-methyl substitutions ).

- Pharmacokinetics: Assess metabolic stability (CYP450 isoforms) and membrane permeability (Caco-2 assays).

Q. How should conflicting bioactivity data across studies be addressed?

- Methodological Answer:

- Reproducibility Checks: Verify compound purity (HPLC ≥95%), solvent traces (NMR), and storage conditions (e.g., desiccated, −20°C).

- Assay Variability: Normalize data using positive controls (e.g., cisplatin for cytotoxicity).

- Substituent Effects: Systematically modify the phenoxy/methyl groups and analyze trends in logP and IC₅₀ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.